molecular formula C27H24N2O5S B307063 [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

Cat. No. B307063
M. Wt: 488.6 g/mol
InChI Key: QVTWIFXIFULGHS-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate is a chemical compound with potential applications in scientific research. It is a thiazole-based ligand that has been shown to bind to certain receptors in the body and exhibit biological activity. In

Mechanism of Action

The mechanism of action for [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves binding to certain receptors in the body, such as the PPARγ receptor. This binding can lead to changes in gene expression and cellular metabolism, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate include changes in glucose and lipid metabolism, as well as potential anti-inflammatory effects. This compound has been shown to increase insulin sensitivity and decrease plasma glucose levels in animal models. It has also been shown to decrease levels of certain inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate for lab experiments is its potential as a tool for studying glucose and lipid metabolism. It may also have potential as an anti-inflammatory agent for certain applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate include further studies on its mechanism of action and potential side effects. It may also be of interest to investigate its potential as a therapeutic agent for conditions such as diabetes and inflammation. Additionally, modifications to the compound structure may lead to improved activity and selectivity for certain receptors.

Synthesis Methods

The synthesis method for [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves several steps. One approach involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-ethoxy-4-aminophenol to form the corresponding amide. The amide is then reacted with 2-(4-methoxyanilino)-4-oxo-1,3-thiazole-5-carbaldehyde in the presence of a base to form the final product.

Scientific Research Applications

[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate has potential applications in scientific research as a ligand for certain receptors in the body. It has been shown to exhibit activity at the PPARγ receptor, which is involved in glucose and lipid metabolism. This compound may also have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain cytokines.

properties

Product Name

[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C27H24N2O5S/c1-4-33-23-15-18(7-14-22(23)34-26(31)19-8-5-17(2)6-9-19)16-24-25(30)29-27(35-24)28-20-10-12-21(32-3)13-11-20/h5-16H,4H2,1-3H3,(H,28,29,30)/b24-16-

InChI Key

QVTWIFXIFULGHS-JLPGSUDCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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